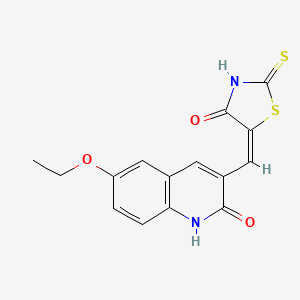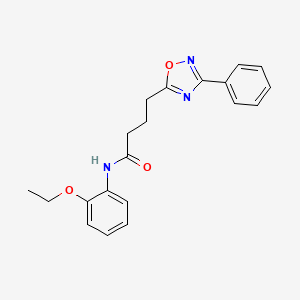
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play important roles in a variety of cellular processes, including cell migration, cell division, and cell adhesion.
作用机制
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 acts as a competitive inhibitor of the Rho family GTPases by binding to their active sites and preventing them from interacting with downstream effectors. This results in the inhibition of cytoskeletal dynamics and cell migration, as well as other cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis in cancer cells, and the modulation of immune cell function. It has also been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis and tumor growth.
实验室实验的优点和局限性
One of the main advantages of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its high potency and specificity for Rho family GTPases, which allows for precise control of cellular processes that are regulated by these proteins. However, one of the limitations of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its relatively short half-life and low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in scientific research. One area of interest is the role of Rho GTPases in the regulation of stem cell function and differentiation. Another area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could have potential therapeutic applications in cancer and other diseases. Finally, the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in combination with other inhibitors or chemotherapeutic agents could provide new insights into the mechanisms of cancer cell invasion and metastasis.
合成方法
The synthesis of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 involves several steps, including the condensation of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization with carbon disulfide to form the thiazolidinone ring. The resulting compound is then treated with formaldehyde and sodium borohydride to yield the final product, (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864.
科学研究应用
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been widely used in scientific research to study the role of Rho family GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all important regulators of cytoskeletal dynamics and cell migration. (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has also been used to study the role of Rho GTPases in cancer cell invasion and metastasis, as well as in the regulation of immune cell function.
属性
IUPAC Name |
(5E)-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-20-10-3-4-11-8(6-10)5-9(13(18)16-11)7-12-14(19)17-15(21)22-12/h3-7H,2H2,1H3,(H,16,18)(H,17,19,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPMHHISXHAKNM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)

